molecular formula C21H20N4O2 B11007365 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide

Cat. No.: B11007365
M. Wt: 360.4 g/mol
InChI Key: RMINNPHMSJASBS-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with an isopropyl group and at position 2 with a methyl-linked hydroxyisoquinoline-4-carboxamide moiety.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-oxo-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13(2)25-18-10-6-5-9-17(18)24-19(25)12-23-21(27)16-11-22-20(26)15-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

RMINNPHMSJASBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Benzimidazole Core:

    • Starting with o-phenylenediamine and reacting it with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
  • Attachment of the Isoquinoline Moiety:

    • The benzimidazole intermediate is then reacted with isoquinoline-4-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
  • Hydroxylation:

    • The final step involves the introduction of the hydroxyl group, which can be achieved through selective oxidation reactions using reagents like mCPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzimidazole Nitrogen

The benzimidazole moiety in the compound provides a reactive site for nucleophilic substitution due to the electron-deficient nature of the aromatic ring. Key reactions include:

  • Alkylation : The propan-2-yl group at the N1 position of the benzimidazole can undergo further alkylation under basic conditions (e.g., K₂CO₃/DMF) to introduce larger substituents .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields acylated derivatives, modulating electronic properties.

Table 1: Reaction Conditions for Benzimidazole Substitution

Reaction TypeReagents/ConditionsYield (%)Source
AlkylationK₂CO₃, DMF, 80°C, 12h72
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6h65

Hydroxy Group Reactivity on the Isoquinoline Core

The 1-hydroxy group on the isoquinoline ring participates in oxidation and esterification:

  • Oxidation : Treatment with MnO₂ in acetone selectively oxidizes the hydroxyl group to a ketone, forming a 1-oxo derivative.

  • Esterification : Reaction with acetic anhydride/pyridine converts the hydroxyl group to an acetate ester, enhancing lipophilicity .

Table 2: Transformations of the Hydroxy Group

ReactionReagentsProductYield (%)Source
OxidationMnO₂, acetone, RT, 8h1-Oxo derivative85
EsterificationAc₂O, pyridine, 60°C, 4hAcetate ester78

Carboxamide Functional Group Modifications

The carboxamide group exhibits reactivity typical of secondary amides:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide hydrolyzes to the corresponding carboxylic acid .

  • Condensation : Reaction with primary amines (e.g., methylamine) forms substituted amidines, altering hydrogen-bonding capacity .

Table 3: Carboxamide Reaction Pathways

ReactionConditionsProductYield (%)Source
Acidic Hydrolysis6M HCl, reflux, 6hIsoquinoline-4-carboxylic acid90
AmidinationMeNH₂, DCC, CHCl₃, RT, 24hN-Methylamidine derivative68

Cyclization and Heterocycle Formation

The compound’s structural complexity enables cyclization reactions:

  • Intramolecular Cyclization : Heating in POCl₃ forms a fused tetracyclic system via dehydration .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents at the isoquinoline C3 position.

Table 4: Cyclization and Coupling Reactions

ReactionReagentsProductYield (%)Source
POCl₃ CyclizationPOCl₃, 110°C, 3hTetracyclic fused derivative60
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CC3-Aryl-substituted derivative75

Photochemical and Thermal Stability

Studies indicate the compound is stable under ambient light but degrades at temperatures >150°C, forming decomposition products such as:

  • Benzimidazole Fragmentation : Thermal cleavage of the benzimidazole-methyl bond generates free benzimidazole and isoquinoline fragments .

  • Decarboxylation : Prolonged heating induces loss of CO₂ from the carboxamide group .

Key Research Findings

  • Synthetic Optimization : Reaction yields improve significantly when using DMF as a solvent for benzimidazole alkylation (72% vs. 58% in THF) .

  • Selective Oxidation : MnO₂ selectively oxidizes the 1-hydroxy group without affecting the carboxamide or benzimidazole moieties.

  • Hydrolysis Rate : Acidic hydrolysis of the carboxamide proceeds 30% faster than basic hydrolysis due to protonation of the amide oxygen .

Mechanism of Action

The mechanism by which 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the isoquinoline core can interact with various receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Analogues of Benzimidazole Derivatives

Table 1: Key Comparative Data
Compound Name Molecular Formula Biological Target/Activity Key Structural Features Reference
Target Compound Not provided Unknown 1-isopropyl benzimidazole, hydroxyisoquinoline carboxamide -
1-[(1H-benzimidazol-2-yl)methyl]-N1-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine C21H27N5 CXCR4 antagonist Benzimidazole, tetrahydroquinoline, diamine backbone
Mizolastine C24H25FN6O Histamine H1 receptor antagonist 4-Fluorobenzyl, piperidinylpyrimidone, benzimidazole
3-(1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl)-4-hydroxybenzene sulfonic acid Not provided Broad-spectrum antimicrobial Dimethylaminomethyl, sulfonic acid, hydroxybenzene

Structural and Pharmacological Insights

Substitution Patterns and Bioactivity
  • The hydroxyisoquinoline-carboxamide moiety is structurally distinct from the tetrahydroquinoline or pyrimidone groups in and , suggesting divergent target selectivity.
  • Mizolastine () : The fluorobenzyl and pyrimidone groups contribute to antihistamine activity, highlighting how benzimidazole derivatives can be tailored for diverse therapeutic applications .
  • Antimicrobial Benzimidazoles (): Sulfonic acid and aminoalkyl substituents in these derivatives enhance antibacterial efficacy, whereas the target compound’s carboxamide group may favor different interactions (e.g., protease inhibition) .

Biological Activity

The compound 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide can be represented as follows:

  • Molecular Formula : C_{17}H_{18}N_{4}O_{2}
  • Molecular Weight : 314.35 g/mol

This compound contains an isoquinoline core, which is known for various biological activities, including anticancer and antimicrobial effects.

Antiviral Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit the replication of viruses such as HIV and HSV. The mechanism often involves interference with viral entry or replication pathways, potentially through modulation of cellular signaling pathways like NF-κB and AMPK/mTOR pathways .

Table 1: Antiviral Activity of Isoquinoline Derivatives

CompoundVirus TargetedIC50 (µM)Mechanism of Action
Isoquinoline Derivative AHIV165.7Suppression of NF-κB activation
Isoquinoline Derivative BHSV-Inhibition of viral replication

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Isoquinoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of similar isoquinoline compounds on A549 lung cancer cells. The findings indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM, suggesting significant anticancer potential.
  • Mechanistic Insights : Further investigations revealed that these compounds could activate caspase pathways leading to apoptosis, highlighting their potential as chemotherapeutic agents.

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound APseudomonas aeruginosa22
Compound BKlebsiella pneumoniae25

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. Variations in substituents on the isoquinoline core can significantly influence their pharmacological profiles. For example, increasing lipophilicity often correlates with enhanced antiviral activity, as seen in derivatives where electron-withdrawing groups were introduced .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, particularly in the fields of neuropharmacology and cancer treatment. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in neurological processes and tumor progression.

Neuropharmacological Applications

Research indicates that derivatives of benzimidazole, to which this compound belongs, demonstrate significant activity against neurodegenerative diseases. For instance, compounds designed based on similar frameworks have been evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial in the management of conditions like Alzheimer's disease and depression.

A study highlighted the synthesis of a series of benzothiazole–isoquinoline derivatives that showed promising MAO-B inhibitory activity. Among these, certain compounds exhibited high potency and selectivity, suggesting that similar mechanisms may be applicable to 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide .

Anticancer Activity

The compound's potential as an anticancer agent is particularly noteworthy. Research has demonstrated that certain benzimidazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways .

A specific study focused on the development of molecular hybrids containing benzimidazole structures indicated promising results against human cancer cell lines, including those from colon and breast cancers. These findings suggest that 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide may also exhibit similar anticancer properties .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to 1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide:

Study ReferenceFocusKey Findings
NeuropharmacologyIdentified potent MAO-B inhibitors among synthesized derivatives; implications for treating depression.
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines; highlighted the potential for apoptosis induction.
Enzyme InteractionExplored interactions with metabolic enzymes; suggested modulation of metabolic pathways could enhance therapeutic efficacy.

Q & A

Q. Key Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:
Discrepancies in biological data (e.g., IC₅₀ variations) often arise from:

  • Structural Subtleties : Minor substituent changes (e.g., propyl vs. isopropyl) significantly impact activity. Compare analogs like N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide () to identify structure-activity relationships (SAR).
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls. For antimicrobial studies, ensure consistent inoculum sizes and growth media (e.g., Mueller-Hinton agar for bacteria) .
  • Data Normalization : Use relative activity metrics (e.g., fold-change vs. reference compounds) to account for inter-lab variability .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include the isoquinoline C=O (~165 ppm) and benzimidazole aromatic protons (δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze unit cell parameters (e.g., monoclinic system, P21/c space group as in ).

Advanced: What computational methods are suitable for predicting enzyme binding interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, cytochrome P450). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* level) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy with residues like Asp/Glu .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., isopropyl vs. propyl substituents) .

Basic: How should researchers ensure compound stability during storage and handling?

Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation. Lyophilized powders are stable for >6 months .
  • Solubility Testing : Pre-dissolve in DMSO (10 mM stock) and confirm stability via HPLC over 72 hours (retention time shifts indicate degradation) .
  • Light Sensitivity : Perform UV-Vis spectroscopy (200–400 nm) to detect photodegradation products; use light-protected containers .

Advanced: What strategies mitigate spectral interference in NMR analysis of crude reaction mixtures?

Answer:

  • DEPT and COSY NMR : Differentiate overlapping signals (e.g., benzimidazole vs. isoquinoline protons) via 2D techniques .
  • Dynamic NMR : For rotameric equilibria (e.g., amide bond rotation), analyze variable-temperature ¹H NMR (298–358 K) to coalesce split peaks .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve complex multiplicities in crowded regions (e.g., aromatic carbons) .

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